2,5-Dimethoxy-4-formylbenzoic acid
Overview
Description
2,5-Dimethoxy-4-formylbenzoic acid is an organic compound . It has a molecular weight of 210.19 . The IUPAC name for this compound is 4-formyl-2,5-dimethoxybenzoic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound is a solid . More research would be needed to provide a comprehensive analysis of the physical and chemical properties of this compound.Scientific Research Applications
Structural and Molecular Analysis
- Planar Structures and Hydrogen Bonding: 2,5-Dimethoxy-4-formylbenzoic acid exhibits a nearly planar structure with the methyl and carboxylic acid groups lying out of the molecular plane. This is due to steric interactions, and the compound forms unusual intramolecular hydrogen bonds between the carboxylic acid group and the oxygen atom of the methoxy group in the 2-position (Barich et al., 2004).
Chemical Synthesis and Modification
- Synthesis in Pharmaceutical Development: The compound has been used in the synthesis of new chemical entities for treating hyperproliferative disorders, inflammatory disorders, and cancer. This is evident in the development of a prototype process by Novartis Pharmaceuticals Corporation, where 2,5-dimethoxybenzaldehyde, a related compound, is a key starting material (Kucerovy et al., 1997).
Pharmacology and Drug Development
- Role in Metabolic Pathways of Drugs: Metabolic pathways of certain psychoactive drugs involve oxidative deamination resulting inmetabolites like 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), where this compound serves as a key intermediate. This understanding aids in comprehending the metabolism and potential toxicity of these substances in humans (Carmo et al., 2005).
Material Science and Polymer Research
- Polymer Research: The compound plays a role in the synthesis of polymers. An example is the synthesis of novel poly(ester amide)s containing 2,5-furandicarboxylic acid, where derivatives of this compound are used. These polymers have potential applications in materials science, particularly in the development of sustainable and biodegradable materials (Wilsens et al., 2014).
Antifungal Applications
- Antifungal Properties: 2,5-Dimethoxybenzoic acid, a closely related compound, has demonstrated significant antifungal activity. It effectively inhibits spore germination and mycelial growth of postharvest decay pathogens in strawberry fruits, suggesting potential applications in agriculture and food preservation (Lattanzio et al., 1996).
Safety and Hazards
The safety data sheet for 2,5-Dimethoxy-4-formylbenzoic acid indicates that it can cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
4-formyl-2,5-dimethoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-4-7(10(12)13)9(15-2)3-6(8)5-11/h3-5H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMINRADLQBBPIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801296313 | |
Record name | 4-Formyl-2,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94930-47-9 | |
Record name | 4-Formyl-2,5-dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94930-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Formyl-2,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801296313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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